苯甲酰-L-缬氨酸

描述

(S)-2-Benzamido-3-methylbutanoic acid, also known as (S)-2-Benzamido-3-methylbutanoic acid, is a useful research compound. Its molecular formula is C12H23NO4S and its molecular weight is 277.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-Benzamido-3-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Benzamido-3-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

新型化合物的合成

苯甲酰-L-缬氨酸用于合成新型化合物,特别是那些含有L-缬氨酸残基和4-[(4-溴苯基)磺酰基]苯基部分的化合物 . 这些化合物属于N-酰基-α-氨基酸、4H-1,3-恶唑-5-酮、2-酰氨基酮和1,3-恶唑化学型 .

抗菌活性

苯甲酰-L-缬氨酸衍生物对细菌和真菌菌株表现出有希望的抗菌活性 . 这些化合物中R基团的性质对于抗菌效果的效力至关重要 .

抗生物膜作用

苯甲酰-L-缬氨酸衍生物作为抗生物膜剂的潜力已得到研究 . 特别是,N-{4-[(4-溴苯基)磺酰基]苯甲酰}-L-缬氨酸和2-{4-[(4-溴苯基)磺酰基]苯基}-4-异丙基-4H-1,3-恶唑-5-酮已显示出开发新型抗菌剂以对抗革兰氏阳性病原体的潜力,尤其是粪肠球菌生物膜相关感染 .

抗氧化活性

苯甲酰-L-缬氨酸衍生物已通过DPPH、ABTS和铁还原力测定法进行抗氧化活性测试 . 这些测定的结果揭示了这些化合物有希望的潜力 .

毒性测试

苯甲酰-L-缬氨酸衍生物的毒性已在淡水枝角类动物大型溞(Daphnia magna Straus)上进行了测试 . 还进行了关于潜在抗菌作用和毒性的计算机模拟研究

属性

IUPAC Name |

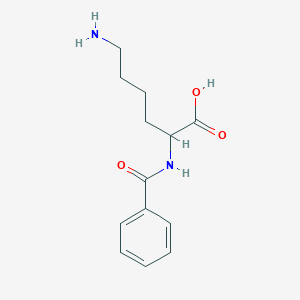

(2S)-2-benzamido-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYQNOPLWKCHED-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833090 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What kind of antimicrobial activity does Benzoyl-L-valine exhibit?

A1: Research suggests that Benzoyl-L-valine doesn't demonstrate significant broad-spectrum antimicrobial activity. While some derivatives, such as N-benzoyl-L-leucine, showed moderate antifungal activity against anthracnose of banana and black spot of pear at a concentration of 0.1mM [, ], other derivatives exhibited weaker effects. Further research, particularly on novel derivatives like N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, indicates potential for improved activity against Gram-positive bacteria, especially Enterococcus faecium biofilms [].

Q2: How does the structure of Benzoyl-L-valine relate to its activity?

A2: The structure-activity relationship (SAR) of Benzoyl-L-valine and its derivatives plays a crucial role in their biological activity. Studies indicate that modifications to the N-acyl group, such as introducing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, can significantly enhance antimicrobial activity []. This suggests that specific structural features are essential for interacting with target sites and influencing potency and selectivity.

Q3: Are there environmental concerns related to using Benzoyl-L-valine derivatives as pesticides?

A3: While Benzoyl-L-valine derivatives have shown some promise as potential pesticides [, ], it's crucial to consider their environmental impact. Limited data is available regarding the ecotoxicological effects and degradation pathways of these compounds. Further research is needed to assess their persistence in the environment, potential bioaccumulation in organisms, and any adverse effects on non-target species.

Q4: What analytical techniques are used to study Benzoyl-L-valine?

A4: Various analytical techniques are employed to characterize and quantify Benzoyl-L-valine and its derivatives. These include:

- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide structural information and confirmation [].

- Chromatography: High-Performance Liquid Chromatography (HPLC) is used for separation, identification, and quantification, especially in biological samples [].

- Elemental Analysis: This technique helps determine the elemental composition of the compound, ensuring purity and confirming the synthesized structure [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。